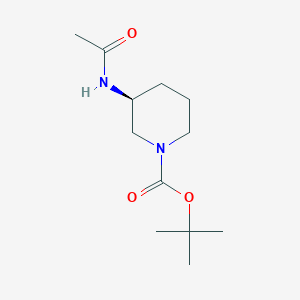

(S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate

Vue d'ensemble

Description

(S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate is a chiral compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group, an acetamido group, and a piperidine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be derived from commercially available starting materials.

Introduction of the Acetamido Group: The acetamido group is introduced through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Formation of the tert-Butyl Ester: The tert-butyl ester group is introduced via esterification using tert-butyl alcohol and a suitable acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Chiral Resolution: The final step involves chiral resolution to obtain the (S)-enantiomer, which can be achieved using chiral chromatography or by employing a chiral auxiliary during the synthesis.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

Bulk Synthesis: Utilizing large reactors for the initial synthesis steps to produce the intermediate compounds.

Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the intermediate and final products.

Chiral Resolution: Implementing efficient chiral resolution methods to ensure high enantiomeric purity of the (S)-enantiomer.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the acetamido or ester groups, leading to the formation of substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Reduced derivatives such as alcohols or amines.

Substitution: Substituted products with new functional groups replacing the original acetamido or ester groups.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Bradykinin Receptor Antagonism

One of the primary applications of (S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate is its role as a bradykinin receptor 1 antagonist. This mechanism is crucial in developing treatments for inflammation-related disorders, including chronic pain conditions such as fibromyalgia, arthritis, and neuropathic pain. The compound has shown promise in preclinical studies for alleviating pain by inhibiting the bradykinin pathway, which is often hyperactive in inflammatory states .

1.2 Treatment of Graft-Versus-Host Disease (GVHD)

Recent patent applications indicate that this compound may also be effective in treating graft-versus-host disease (GVHD). GVHD is a significant complication following stem cell transplants where donor immune cells attack the recipient's tissues. The compound's ability to modulate immune responses through bradykinin receptor antagonism presents a novel therapeutic avenue for managing this condition .

Pharmacokinetics and Safety Profile

3.1 Solubility and Absorption

The compound exhibits high solubility in water and favorable gastrointestinal absorption characteristics, making it suitable for oral administration. Its ability to cross the blood-brain barrier (BBB) enhances its potential as a central nervous system therapeutic agent .

3.2 Toxicity and Side Effects

Preliminary safety assessments suggest that this compound has a low toxicity profile; however, comprehensive toxicological studies are necessary to establish its safety for clinical use fully.

Case Studies and Research Findings

4.1 Pain Management Studies

In studies focusing on chronic pain management, compounds similar to this compound have demonstrated significant analgesic effects in animal models, indicating their potential utility in human pain disorders . These findings support further clinical trials to evaluate efficacy and safety in humans.

4.2 Immunomodulatory Effects

Research has highlighted the immunomodulatory effects of this compound in models of GVHD, where it was shown to reduce inflammation and improve survival rates in treated subjects compared to controls . This suggests a dual role in both pain management and immune modulation.

Mécanisme D'action

The mechanism of action of (S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to changes in biochemical pathways. The exact mechanism depends on the specific application and target of the compound.

Comparaison Avec Des Composés Similaires

Similar Compounds

®-tert-Butyl 3-acetamidopiperidine-1-carboxylate: The enantiomer of the (S)-form, with different biological activity and properties.

tert-Butyl 3-acetamidopiperidine-1-carboxylate: The racemic mixture containing both (S)- and ®-enantiomers.

3-Acetamidopiperidine: A simpler analog without the tert-butyl ester group.

Uniqueness

(S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate is unique due to its chiral nature and the presence of both the acetamido and tert-butyl ester groups

Activité Biologique

Overview

(S)-tert-Butyl 3-acetamidopiperidine-1-carboxylate is a piperidine derivative that has garnered attention for its potential biological activities. This compound's unique structure, characterized by a tert-butyl group and an acetamido substituent, positions it as a candidate for various pharmacological applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. It may act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical pathways. The presence of the acetamido group is significant for binding affinity, potentially enhancing the compound's selectivity towards its targets.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Activity : Initial studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anticancer Potential : There is emerging evidence that compounds similar to this compound may inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle arrest .

Case Study 1: Anticancer Activity

A study published in Nature explored the effects of piperidine derivatives on cancer cell lines. The research highlighted that certain piperidine compounds, including those related to this compound, demonstrated significant inhibition of cell proliferation in MTAP-deleted cancer cells. The IC50 values were determined to assess potency, revealing promising results for further development .

Case Study 2: Enzyme Inhibition

In another investigation focusing on enzymatic interactions, this compound was screened against various enzymes. The results indicated that the compound could effectively inhibit specific enzyme activities, suggesting its potential role as a therapeutic agent in diseases where these enzymes are dysregulated .

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

tert-butyl (3S)-3-acetamidopiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-9(15)13-10-6-5-7-14(8-10)11(16)17-12(2,3)4/h10H,5-8H2,1-4H3,(H,13,15)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRYIEVNNJRRABT-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCCN(C1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1CCCN(C1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701139114 | |

| Record name | 1-Piperidinecarboxylic acid, 3-(acetylamino)-, 1,1-dimethylethyl ester, (3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701139114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1332765-80-6 | |

| Record name | 1-Piperidinecarboxylic acid, 3-(acetylamino)-, 1,1-dimethylethyl ester, (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1332765-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 3-(acetylamino)-, 1,1-dimethylethyl ester, (3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701139114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.